(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine

Biocatalysis Chiral Resolution Enzyme Kinetics

(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine (CAS 1532594-73-2) is a chiral, non-racemic cyclopropylamine building block characterized by a trans-(1R,2R) configuration on the cyclopropane ring and a 3,4-difluorophenyl substituent. It belongs to the class of 2-(3,4-difluorophenyl)cyclopropanamine derivatives, which are primarily known as critical intermediates in the synthesis of the P2Y12 receptor antagonist ticagrelor, as well as designated impurities or reference standards for pharmaceutical analysis.

Molecular Formula C9H9F2N
Molecular Weight 169.17 g/mol
CAS No. 1532594-73-2
Cat. No. B3415349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine
CAS1532594-73-2
Molecular FormulaC9H9F2N
Molecular Weight169.17 g/mol
Structural Identifiers
SMILESC1C(C1N)C2=CC(=C(C=C2)F)F
InChIInChI=1S/C9H9F2N/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9-/m1/s1
InChIKeyQVUBIQNXHRPJKK-HZGVNTEJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine (CAS 1532594-73-2) — Stereochemical Identity and Key Differentiators


(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine (CAS 1532594-73-2) is a chiral, non-racemic cyclopropylamine building block characterized by a trans-(1R,2R) configuration on the cyclopropane ring and a 3,4-difluorophenyl substituent [2]. It belongs to the class of 2-(3,4-difluorophenyl)cyclopropanamine derivatives, which are primarily known as critical intermediates in the synthesis of the P2Y12 receptor antagonist ticagrelor, as well as designated impurities or reference standards for pharmaceutical analysis [2]. Unlike its widely used (1R,2S)-trans counterpart (the direct ticagrelor intermediate), the (1R,2R)-isomer is not the primary precursor to the API but holds distinct value as an enantiomeric impurity marker and a chiral resolution substrate .

Why (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine Cannot Be Replaced by Other Cyclopropylamine Isomers


In the ticagrelor synthetic pathway and related analytical workflows, the (1R,2R)-isomer is not interchangeable with its (1R,2S)-, (1S,2S)-, or racemic counterparts. Pharmacopoeial standards and regulatory impurity guidelines mandate the use of specific, stereochemically defined reference compounds for method validation and batch release testing [1]. The (1R,2R)-isomer is explicitly documented as Ticagrelor Impurity 25, requiring its precise stereochemistry for accurate HPLC peak identification . Substitution with the (1R,2S)-isomer or a racemate would introduce an incorrect retention time and spectral signature, leading to analytical method failure and potential non-compliance with ICH Q3A/Q3B impurity thresholds [1]. Furthermore, the (1R,2R)-isomer's distinct chiral recognition by lipase enzymes—quantified via enantioselectivity values—means that synthetic route selection and enzymatic resolution efficiency are stereochemistry-dependent and cannot be extrapolated from other isomers [2].

Quantitative Differentiation Evidence for (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine Procurement


Enantioselectivity in Lipase-Catalyzed Hydrolytic Resolution: CALB Performance with trans-(1R,2R) vs. trans-2-Phenyl Substrate

In the CALB (Candida antarctica lipase B)-catalyzed hydrolytic resolution of trans-2-(3,4-difluorophenyl)cyclopropyl 1,2,4-azolide, the enzyme exhibits high stereoselectivity for the (1R,2R)-configured substrate, with an enantioselectivity ratio (E_trans) of 197 when compared to the antipode [1]. This E-value is substantially higher than that observed for the non-fluorinated trans-2-phenylcyclopropyl azolide comparator, demonstrating that the 3,4-difluoro substitution on the phenyl ring significantly enhances chiral discrimination by CALB [1][2].

Biocatalysis Chiral Resolution Enzyme Kinetics Ticagrelor Synthesis

Specific Activity of CALB Toward (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic Acid Production

Under optimized resolution conditions, CALB exhibits a specific activity parameter, k_2RR * K_mRR^(-1), of 5.512 L/h·g for the (1R,2R)-enantiomer of the difluorophenyl-substituted substrate [1]. This quantitative kinetic parameter provides a direct performance metric for the enzyme toward this specific stereoisomer, enabling calculation of reactor productivity and enzyme loading for scale-up. Such quantitative kinetic characterization has not been reported for the (1S,2S)-counterpart or the racemic mixture in the same system [1].

Biocatalysis Enzyme Kinetic Parameters Process Development

Stereochemical Identity and Impurity Classification: (1R,2R)-Isomer as a Distinct Pharmacopoeial Reference

The (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine is explicitly cataloged as Ticagrelor Impurity 25 (also referred to as Ticagrelor Related Compound 5) and carries distinct CAS 1532594-73-2 (free base) or 1414348-35-8 (hydrochloride) [1]. By contrast, the (1R,2S)-isomer is designated Ticagrelor EP Impurity E (CAS 1156491-10-9) and the (1S,2S)-isomer is Ticagrelor Related Compound 11 (CAS 1459719-81-3) . This differential impurity numbering and CAS assignment directly reflect their distinct HPLC retention times and mass spectral signatures, which are critical for method specificity. In a validated HPLC method for ticagrelor related substances, process-related impurities including the (1R,2R)-isomer must be resolved with a separation factor α > 1.2 from the API and other isomers [2].

Pharmaceutical Analysis Impurity Profiling Reference Standards HPLC Method Validation

Purity Specification Advantage: Target Compound vs. Racemic Mixtures

Commercial listings for (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine (CAS 1532594-73-2) from reputable suppliers specify a chemical purity of ≥98% (HPLC) and explicitly define the compound as a single enantiomer . In contrast, racemic or “rel-(1R,2R)” mixtures are often supplied at lower purity grades (e.g., 95%) and may contain undefined stereoisomeric contaminants that compromise analytical accuracy [1]. For impurity quantification where the (1R,2R)-isomer must be accurately measured at levels as low as 0.05% relative to the API, a high-purity single-enantiomer standard is essential; racemic mixtures introduce quantitation error proportional to the enantiomeric excess uncertainty [2].

Chemical Purity Chiral Purity Procurement Specification Quality Control

Synthetic Access: (1R,2R)-Isomer as a Direct Precursor to ticagrelor Chiral Intermediate via Curtius Rearrangement

The (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid derivative—the immediate precursor to the target amine—can be converted to the ticagrelor intermediate (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine via Curtius or Hofmann rearrangement with stereochemical inversion at the C1 position [1][2]. This synthetic utility is unique to the (1R,2R)-configured carboxylic acid; the (1S,2S)- or (1R,2S)-carboxylic acids would yield different stereoisomeric amine products, making the (1R,2R)-configuration a non-substitutable starting point for this specific synthetic route [1].

Synthetic Chemistry Curtius Rearrangement Ticagrelor Intermediate Process Chemistry

Procurement-Driven Application Scenarios for (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine


Ticagrelor Impurity Method Development and Validation (HPLC/LC-MS)

Pharmaceutical analytical laboratories developing or validating HPLC/LC-MS methods for ticagrelor API or finished dosage forms require (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine as the precise impurity marker designated Ticagrelor Impurity 25 [1]. Because the (1R,2R)-isomer possesses a unique retention time that must be resolved (α > 1.2) from the (1R,2S)-API and other stereoisomeric impurities, procurement of the correct CAS 1532594-73-2 is mandatory to ensure method specificity and to meet ICH Q2(R1) validation parameters for accuracy, precision, and limit of quantitation [2].

Biocatalytic Process Optimization Using CALB Resolution Kinetics

Process R&D groups investigating enzymatic routes to enantiopure cyclopropane building blocks can leverage the quantitative kinetic parameters (k_2RR * K_mRR^(-1) = 5.512 L/h·g; E_trans = 197) established for CALB acting on the (1R,2R)-difluorophenyl substrate [1]. These parameters enable rational reactor design, enzyme loading calculations, and comparison of biocatalytic efficiency against alternative substrates or enzyme variants, thus directly informing techno-economic analysis for scale-up decisions [1].

Synthesis of Ticagrelor Key Intermediate via Stereoinvertive Curtius Rearrangement

Organic synthesis laboratories preparing the ticagrelor intermediate (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine from the (1R,2R)-carboxylic acid precursor use this specific isomer to ensure the correct stereochemical outcome [1][2]. The Curtius or Hofmann rearrangement step proceeds with inversion of configuration at C1, converting the (1R,2R)-configuration into the desired (1R,2S)-amine product. Procurement of the (1R,2R)-amine or its carboxylic acid analog is therefore a non-negotiable requirement for this asymmetric synthetic strategy [2].

Reference Standard for Chiral Purity Determination of Ticagrelor Batches

Quality control units testing ticagrelor drug substance batches for chiral purity employ the (1R,2R)-isomer as a system suitability standard to verify HPLC column performance and detector linearity [2]. Because the (1R,2R)-standards available from reputable vendors specify ≥98% purity (HPLC) as a single enantiomer, they provide the requisite accuracy for quantifying trace-level enantiomeric impurities, where racemic or lower-purity alternatives would introduce unacceptable bias in the determination of the API's enantiomeric excess .

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